N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups at the 4- and 6-positions, respectively. A methylene bridge links the triazine moiety to a 1,3,5-trimethylpyrazole-4-carboxamide group.
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-10-13(11(2)22(3)21-10)14(24)17-9-12-18-15(20-16(19-12)25-4)23-7-5-6-8-23/h5-9H2,1-4H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZQERQFYTHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity. This interaction is characterized by a mixed inhibition type , as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot. This means that the compound can bind to both the enzyme and the enzyme-substrate complex, reducing the rate of acetylcholine hydrolysis.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission. This can have various downstream effects, depending on the specific neural circuits involved.
Pharmacokinetics
The compound’s ADME properties (Absorption, Distribution, Metabolism, Excretion) are predicted to be satisfactory. This suggests that the compound can be effectively absorbed into the body, distributed to the sites of action, metabolized, and excreted. These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This can have various effects at the molecular and cellular levels, depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic transmission.
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H23N7O2, with a molecular weight of approximately 345.407 g/mol. The compound features a complex structure that includes a triazine ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N7O2 |
| Molecular Weight | 345.407 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. It has been shown to inhibit certain enzymes and receptors, leading to alterations in cellular processes such as apoptosis and proliferation.
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in cell signaling pathways. For instance, it has demonstrated potential as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability in cancer cells .
- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cell growth and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
Research Findings : In vitro assays revealed that the compound exhibited bactericidal activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : The metabolites are primarily eliminated via renal pathways.
Scientific Research Applications
Pharmacological Effects
-
Anticancer Activity :
- The compound has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which is vital for cancer cell survival and proliferation. Inhibition of Hsp90 can disrupt cancer cell signaling pathways and promote apoptosis in various cancer cell lines .
- Studies have indicated that derivatives containing similar triazine structures exhibit cytotoxic effects against several human cancer cell lines, including colon and breast cancers .
-
Neuroprotective Effects :
- Given its action on cholinergic pathways, this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling.
- Enzyme Inhibition :
Case Study 1: Anticancer Evaluation
A study focused on synthesizing novel compounds with triazine and sulfonamide fragments demonstrated that derivatives similar to N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibited significant cytotoxicity against human cancer cell lines. The research utilized quantitative structure–activity relationship (QSAR) methods to optimize these compounds for enhanced anticancer activity .
Case Study 2: Neuroprotective Potential
Research investigating the neuroprotective effects of compounds targeting AChE found that certain derivatives could significantly improve cognitive function in animal models of Alzheimer's disease. The results indicated that increasing acetylcholine levels through AChE inhibition led to improved synaptic plasticity and memory retention .
Comparison with Similar Compounds
Triazine-Based Derivatives
The compound in , N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide, shares a triazine core with the target compound but incorporates pyrrolidin-1-yl groups in amide linkages rather than direct substitution. The presence of dimethylamino and hydroxymethyl substituents in ’s compound enhances solubility in polar solvents compared to the methoxy group in the target compound, which may reduce polarity .
Pyrazole and Pyrazoline Derivatives
describes N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), which differ from the target compound’s fully aromatic pyrazole system.
includes tetrazole-pyrazole hybrids (e.g., 4j), where tetrazole rings replace the triazine moiety. Tetrazoles are more metabolically stable but less electronegative than triazines, which could alter binding affinity in enzyme inhibition .
Table 1: Key Comparisons of Structural and Functional Features
Solubility and Stability
- The target compound’s methoxy group may confer intermediate solubility in organic solvents (e.g., dichloromethane), whereas ’s dimethylamino substituents increase water solubility .
- The pyrrolidin-1-yl group in both the target compound and ’s derivative could enhance membrane permeability due to its basicity and flexibility.
Preparation Methods
Synthesis of the 1,3,5-Triazine Core
The 1,3,5-triazine derivative is synthesized via nucleophilic substitution reactions. A common approach involves reacting cyanuric chloride with methoxy and pyrrolidine groups under controlled conditions. For example:
- Step 1 : Cyanuric chloride is treated with sodium methoxide in tetrahydrofuran (THF) at 0–5°C to introduce the methoxy group at the 4-position.
- Step 2 : The resulting 4-methoxy-6-chloro-1,3,5-triazine undergoes substitution with pyrrolidine in the presence of a base such as triethylamine, yielding 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine.
Key parameters include maintaining low temperatures to prevent side reactions and using aprotic solvents like THF or dichloromethane to enhance reaction efficiency.
Preparation of the Pyrazole-Carboxamide Component
The pyrazole-carboxamide fragment is synthesized via cyclization and functionalization:
- Cyclization : Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
- Hydrolysis and Amidation : The ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by amidation with methylamine in the presence of coupling agents like HATU or EDC.
Coupling of Triazine and Pyrazole Moieties
The final step involves linking the triazine and pyrazole-carboxamide units through a methylene bridge. This is achieved via a nucleophilic substitution or reductive amination strategy.
Nucleophilic Substitution Approach
- Methylation of Triazine : The 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine is treated with paraformaldehyde in acetic acid to generate a chloromethyl intermediate.
- Coupling Reaction : The chloromethyl-triazine reacts with the pyrazole-carboxamide in dimethylformamide (DMF) using potassium carbonate as a base, yielding the target compound.
Reaction Conditions :
- Temperature: 80–90°C
- Time: 12–24 hours
- Yield: 60–75%
Reductive Amination Alternative
An alternative method employs reductive amination to form the methylene bridge:
- Formation of Iminium Intermediate : The triazine derivative is reacted with formaldehyde and the pyrazole-carboxamide in methanol.
- Reduction : Sodium borohydride is added to reduce the iminium intermediate, forming the desired methylene-linked product.
Optimization Notes :
Purification and Characterization
Crude product purification is critical due to the compound’s structural complexity. Common techniques include:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
- Recrystallization : Using ethanol or acetonitrile to achieve >95% purity.
Spectroscopic Data :
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 1.85 (m, 4H, pyrrolidine), 2.45 (s, 3H, pyrazole-CH$$ _3 $$), 3.25 (s, 3H, OCH$$ _3 $$), 4.60 (s, 2H, CH$$ _2 $$).
- HRMS : m/z 346.1982 [M+H]$$ ^+ $$ (calculated: 346.1978).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K$$ _2 $$CO$$ _3 $$, 80°C | 70% | 95% | High efficiency, fewer byproducts |
| Reductive Amination | MeOH, NaBH$$ _4 $$, rt | 60% | 90% | Mild conditions, avoids harsh reagents |
The nucleophilic substitution route is preferred for industrial-scale synthesis due to higher yields, while reductive amination offers a safer alternative for lab-scale preparations.
Q & A
Q. What synthetic routes are reported for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling triazine and pyrazole precursors. Key steps include:
- Methylation of the triazine core under basic conditions (e.g., K₂CO₃ in DMF).
- Nucleophilic substitution at the triazine’s methoxy group using a pyrrolidine derivative.
- Amide bond formation between the triazine-methyl moiety and the pyrazole-carboxylic acid using coupling agents like EDCI/HOBt .
- Optimization : Use statistical design of experiments (DoE) to minimize trial-and-error. For example, vary temperature (0–50°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios) to maximize yield .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; pyrrolidine protons at δ 1.8–2.1 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated m/z 380.4 for C₁₉H₂₀N₆O₃) .
- IR : Detect functional groups (e.g., carboxamide C=O stretch at ~1687 cm⁻¹) .
- HPLC : Purity assessment with C18 columns and acetonitrile/water gradients .
Q. How can purification challenges be addressed during synthesis?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) for intermediates .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for final product crystallization.
- Dry-loading : Pre-adsorb crude mixtures onto Celite to improve column resolution .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced reactivity or stability?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Reaction path searching : Apply tools like GRRM or AFIR to explore transition states and optimize reaction pathways .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar intermediates?
- Methodological Answer :
- Comparative analysis : Overlay NMR spectra of intermediates with reference compounds (e.g., triazine-methyl vs. pyrazole-methyl shifts) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing pyrrolidine N-CH₂ from triazine-CH₂) .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments .
Q. How can statistical experimental design improve yield in multi-step syntheses?
- Methodological Answer :
- Factorial design : Test interactions between variables (e.g., temperature, catalyst loading) using a 2³ factorial matrix .
- Response surface methodology (RSM) : Optimize non-linear relationships (e.g., solvent polarity vs. reaction time) to identify global maxima in yield .
- Example : For amide coupling, a central composite design might reveal optimal EDCI concentration (1.2 equiv) and reaction time (12 h) .
Q. What methodologies analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C for 24–72 h .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed carboxamide) and calculate half-lives .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature .
Q. How can reaction fundamentals inform scalable reactor design for this compound?
- Methodological Answer :
- Kinetic profiling : Determine rate laws (e.g., pseudo-first-order for triazine-pyrrolidine substitution) using in-situ IR or HPLC .
- Scale-up criteria : Maintain consistent mixing efficiency (Reynolds number > 10,000) and heat transfer (jacketed reactors) during exothermic steps .
- Membrane separation : Apply nanofiltration to recover catalysts (e.g., Pd/C) in flow systems .
Notes
- Avoid referencing commercial databases (e.g., BenchChem) per user instructions.
- Computational and experimental methodologies are prioritized to align with academic research rigor.
- Advanced questions emphasize mechanistic analysis, data validation, and scalable process design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
